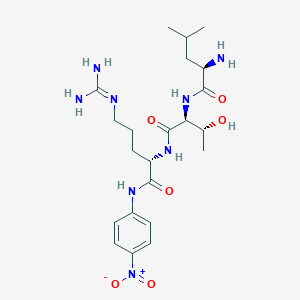

D-Leu-Thr-Arg-pNA

説明

特性

IUPAC Name |

(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O6/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26)/t13-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFUBQKPPLZOLE-ZSGPHXLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Leu-Thr-Arg-pNA: A Technical Guide for Chromogenic Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Leucyl-L-threonyl-L-arginine-p-nitroanilide, commonly abbreviated as D-Leu-Thr-Arg-pNA, is a synthetic tripeptide and a highly specific chromogenic substrate. Its primary application in research and drug development is for the sensitive and specific measurement of serine protease activity. This molecule is particularly recognized as a substrate for certain members of the tryptase family of enzymes, notably human tryptase ε (also known as Protease Serine 22 or PRSS22) and γ-tryptase.

The utility of this compound lies in its ability to generate a quantifiable colorimetric signal upon enzymatic cleavage. The substrate itself is colorless. However, in the presence of an active target enzyme, the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety is hydrolyzed. This cleavage releases the pNA group, which is a yellow chromophore with a distinct absorbance maximum at 405 nm. The rate of pNA release, measured as the change in optical density over time, is directly proportional to the enzymatic activity in the sample.

Mechanism of Action

The enzymatic assay using this compound is based on a straightforward proteolytic cleavage reaction. The target serine protease, such as tryptase ε, recognizes the specific amino acid sequence of the substrate. The enzyme's active site catalyzes the hydrolysis of the peptide bond C-terminal to the arginine residue, liberating the p-nitroaniline chromophore.

Quantitative Data: Enzyme Specificity

This compound has been identified as a substrate for specific human tryptases. While comprehensive kinetic data is not widely published, its utility has been demonstrated in characterizing the enzymatic activity of recombinant human tryptase ε. The specificity of this substrate is a key feature, allowing for the differentiation of tryptase activity from other proteases that may be present in a biological sample.

| Enzyme | Common Name(s) | Substrate Specificity Confirmed |

| Human Tryptase ε | PRSS22, BSSP-4 | Yes |

| Human γ-Tryptase | TMT, PRSS31 | Yes |

Quantitative kinetic parameters such as Km and kcat are highly dependent on specific assay conditions (e.g., pH, temperature, buffer composition) and require empirical determination as detailed in the protocol below.

Experimental Protocol: Tryptase ε Activity Assay

This protocol provides a detailed methodology for measuring the enzymatic activity of human tryptase ε using this compound.

a. Principle: The activity of tryptase ε is determined by measuring the rate of p-nitroaniline (pNA) release from the chromogenic substrate this compound. The increase in absorbance at 405 nm is monitored over time using a spectrophotometer, typically a microplate reader.

b. Materials and Reagents:

-

Recombinant human tryptase ε (activated)

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 10 mM Tris-HCl

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer capable of reading absorbance at 405 nm and maintaining a constant temperature.

-

Standard laboratory equipment (pipettes, tubes, etc.)

c. Assay Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer (10 mM Tris-HCl) and adjust the pH as required for optimal enzyme activity (typically between 7.5 and 8.5).

-

Thaw the tryptase ε enzyme and this compound substrate on ice.

-

Prepare a series of dilutions of the tryptase ε enzyme in Assay Buffer to determine the optimal concentration.

-

Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., for a final assay concentration of 200 µM).

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add a specific volume of the diluted tryptase ε enzyme to the appropriate wells (e.g., 50 µL). For negative controls, add an equivalent volume of Assay Buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound working solution to each well (e.g., 100 µL).

-

Immediately place the plate in the microplate reader, pre-heated to 37°C.

-

Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for a period of 30-60 minutes.

-

d. Data Analysis:

-

For each sample, plot the absorbance at 405 nm against time.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the sample in the well.

-

Enzyme activity is typically expressed in units such as µmol of pNA released per minute per mg of enzyme (µmol/min/mg).

Applications in Research and Drug Development

The specificity and reliability of this compound make it a valuable tool for several applications:

-

Enzyme Characterization: Studying the enzymatic properties of tryptase ε and γ.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of tryptase ε, which may be relevant for therapeutic development in inflammatory airway diseases.

-

Quality Control: Assessing the activity and purity of recombinant tryptase preparations.

-

Basic Research: Investigating the role of tryptase ε in various physiological and pathological processes.

An In-depth Technical Guide to D-Leu-Thr-Arg-pNA: Chemical Structure, Properties, and Enzymatic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of the chromogenic peptide substrate D-Leu-Thr-Arg-pNA. Detailed experimental protocols for its use in enzymatic assays and a summary of relevant kinetic data are included to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

D-Leucyl-L-threonyl-L-arginyl-p-nitroanilide (this compound) is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore. The presence of the D-amino acid, D-leucine, at the N-terminus can confer resistance to degradation by some exopeptidases. The peptide sequence is recognized and cleaved by specific proteases, leading to the release of the yellow-colored pNA molecule, which can be quantified spectrophotometrically.

The chemical structure of this compound is as follows:

Chemical Formula: C₂₂H₃₆N₈O₆

Molecular Weight: 508.6 g/mol

IUPAC Name: (2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide[1]

CAS Number: 122630-72-2[1]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₆N₈O₆ | [1] |

| Molecular Weight | 508.6 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Storage Temperature | -20°C | [1] |

| Salt Form | Often supplied as an acetate or hydrochloride salt |

Enzymatic Hydrolysis and Applications

This compound serves as a chromogenic substrate for certain serine proteases. The enzymatic cleavage occurs at the carboxy-terminal side of the arginine residue, releasing p-nitroaniline. The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.

The enzymatic reaction can be depicted as follows:

This compound + H₂O --(Enzyme)--> D-Leu-Thr-Arg + p-nitroaniline

The signaling pathway for this enzymatic assay is a direct, single-step reaction, as illustrated in the diagram below.

Caption: Enzymatic cleavage of this compound by a protease.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound, the following table includes data for a closely related fluorogenic substrate, Boc-Leu-Ser-Thr-Arg-AMC, with Activated Protein C to provide a quantitative reference for researchers.

Table 2: Kinetic Parameters of a Related Substrate with Activated Protein C

| Substrate | Enzyme | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |

| Boc-Leu-Ser-Thr-Arg-AMC | Activated Protein C | 33 | 8.4 | 2.5 x 10⁵ |

Data for Boc-Leu-Ser-Thr-Arg-AMC, a fluorogenic analog.

Experimental Protocols

The following is a detailed protocol for a typical enzymatic assay using this compound as a chromogenic substrate. This protocol can be adapted for various serine proteases.

Objective: To determine the kinetic parameters of a protease using this compound.

Materials:

-

This compound substrate

-

Purified protease of interest (e.g., Activated Protein C)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

Experimental Workflow Diagram:

Caption: General workflow for a protease kinetic assay using this compound.

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a working solution of the protease in the assay buffer at a concentration that yields a linear rate of substrate hydrolysis over the desired time course. The optimal concentration should be determined empirically.

-

Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Kₘ value.

-

-

Assay Setup:

-

Add 50 µL of each substrate dilution to the wells of a 96-well microplate. Include wells with assay buffer only as a blank.

-

Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the enzyme solution to each well.

-

Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of change in absorbance per minute (ΔAbs/min) is used.

-

Convert the rate of absorbance change to the rate of product formation (µM/min) using the molar extinction coefficient of p-nitroaniline at 405 nm (ε ≈ 10,000 M⁻¹cm⁻¹), taking into account the path length of the solution in the microplate well.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the kinetic parameters Kₘ and Vₘₐₓ.

-

Calculate the turnover number (k꜀ₐₜ) by dividing Vₘₐₓ by the final enzyme concentration in the well.

-

The catalytic efficiency is then calculated as the ratio of k꜀ₐₜ to Kₘ.

-

This in-depth guide provides researchers with the foundational knowledge and practical protocols necessary to effectively utilize this compound as a chromogenic substrate for the characterization of proteases. The provided data on a related substrate serves as a valuable point of reference for experimental design and interpretation of results.

References

In-Depth Technical Guide: The Chromogenic Substrate D-Leu-Thr-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate H-D-Leu-Thr-Arg-pNA is a synthetic peptide derivative used in the colorimetric assay of certain proteases. Its structure consists of a tripeptide, D-Leucine-Threonine-Arginine, covalently linked to a p-nitroanilide (pNA) group. The specificity of a protease for this substrate is primarily dictated by the amino acid sequence of the peptide, particularly the residue at the P1 position, which in this case is Arginine. This makes the substrate a target for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acids like arginine and lysine.

Upon enzymatic cleavage of the amide bond between the arginine residue and the p-nitroanilide group, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of p-nitroaniline release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzyme's activity. A key feature of this particular substrate is the presence of a D-Leucine at the P3 position. The stereochemistry of amino acids in a substrate can significantly influence enzyme recognition and cleavage efficiency, making H-D-Leu-Thr-Arg-pNA a potentially selective tool for probing protease substrate specificity.

Enzyme Specificity and Quantitative Data

While specific kinetic data for the substrate H-D-Leu-Thr-Arg-pNA is not extensively available in the public domain, its structural characteristics strongly suggest its utility in assaying trypsin-like serine proteases. The Arginine at the P1 position is the primary determinant for recognition by this class of enzymes. The presence of a D-amino acid at the P3 position may confer higher selectivity for or against certain proteases compared to its L-amino acid counterpart.

For the purpose of this guide, and in the absence of direct kinetic data for H-D-Leu-Thr-Arg-pNA, we present data for a closely related substrate, Boc-Gln-Ala-Arg-pNA , to illustrate the typical kinetic parameters observed with trypsin-like enzymes. It is important to note that these values are for a different substrate and should be considered as a reference for the expected range of activity.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Trypsin | Boc-Gln-Ala-Arg-pNA | Value not specified | Value not specified | Value not specified |

Experimental Protocols

General Chromogenic Protease Assay Protocol using a p-Nitroanilide Substrate

This protocol provides a generalized procedure for determining the activity of a trypsin-like serine protease using a p-nitroanilide-based substrate like H-D-Leu-Thr-Arg-pNA.[3][4][5]

I. Reagent Preparation

-

Assay Buffer: Prepare a buffer suitable for the specific protease being assayed. A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.[3] The optimal pH and ionic strength should be determined for each enzyme.

-

Substrate Stock Solution: Dissolve the H-D-Leu-Thr-Arg-pNA substrate in a minimal amount of a water-miscible organic solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM).[3]

-

Enzyme Solution: Prepare a stock solution of the purified protease in the assay buffer. The final concentration of the enzyme in the assay should be determined empirically to ensure a linear rate of product formation over the measurement period.

-

p-Nitroaniline Standard Solution: Prepare a stock solution of p-nitroaniline (e.g., 2 mM) in the assay buffer. This will be used to generate a standard curve to convert the rate of change in absorbance to the molar concentration of the product.

II. Assay Procedure

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the p-nitroaniline standard solution in the assay buffer in a 96-well microplate.

-

Include a blank well containing only the assay buffer.

-

Measure the absorbance of each dilution at 405 nm using a microplate reader.

-

Plot the absorbance values against the corresponding p-nitroaniline concentrations to generate a standard curve.

-

-

Enzyme Activity Measurement:

-

In a 96-well microplate, add the assay buffer to the desired final volume (e.g., 100 µL).

-

Add the substrate solution to each well to achieve the desired final concentration. It is recommended to test a range of substrate concentrations to determine the Km.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the enzyme solution to each well.

-

Immediately start monitoring the increase in absorbance at 405 nm in a kinetic mode using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for a period that ensures a linear reaction rate (e.g., 15-30 minutes).[3]

-

III. Data Analysis

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot (ΔA405/min).

-

Convert the rate of change in absorbance to the rate of p-nitroaniline formation (in moles/min) using the slope of the p-nitroaniline standard curve.

-

If multiple substrate concentrations were tested, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

The catalytic efficiency of the enzyme for the substrate is given by the ratio kcat/Km.

Visualizations

Signaling Pathway

Caption: Simplified overview of the coagulation cascade.

Experimental Workflow

Caption: Workflow for a chromogenic protease assay.

Logical Relationship of Substrate Cleavage

Caption: Substrate binding and product release.

References

Enzyme-Substrate Kinetics of D-Leu-Thr-Arg-pNA: An In-Depth Technical Guide

An Important Note on the Substrate D-Leu-Thr-Arg-pNA

Extensive research has revealed a significant lack of available scientific literature and data specifically pertaining to the enzyme-substrate kinetics of this compound. This particular peptide sequence, in conjugation with a p-nitroanilide (pNA) chromogenic substrate, does not appear to be a commonly studied or commercially available reagent. Consequently, detailed information regarding the specific enzymes that hydrolyze this substrate, their kinetic parameters (Km, kcat, Vmax), and established experimental protocols are not available in the public domain.

While this guide cannot provide specific data for this compound, it will instead furnish a comprehensive framework and general methodologies for researchers interested in characterizing the kinetics of a novel or uncharacterized enzyme-substrate pair, using principles applicable to similar chromogenic peptide substrates. The information presented below is based on established practices in enzyme kinetics and can be adapted for the investigation of a substrate like this compound, should it become available.

Introduction to Chromogenic Peptide Substrates and Enzyme Kinetics

Chromogenic substrates are invaluable tools in biochemistry and drug discovery for the characterization of proteolytic enzymes. These substrates typically consist of a short peptide sequence recognized by a specific protease, linked to a chromophore, most commonly p-nitroanilide (pNA). When the enzyme cleaves the amide bond between the peptide and the pNA molecule, the free pNA is released. This release results in a measurable change in absorbance, typically at 405 nm, allowing for the continuous monitoring of enzyme activity.

The study of enzyme kinetics aims to elucidate the mechanism of enzyme action and determine the rates of enzyme-catalyzed reactions. Key parameters derived from kinetic studies include:

-

Michaelis-Menten Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.

-

Catalytic Constant (kcat): Also known as the turnover number, it represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time.

-

Catalytic Efficiency (kcat/Km): This ratio is a measure of the enzyme's overall efficiency in converting a substrate to a product.

-

Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Hypothetical Data Presentation for a Novel Substrate

Should experimental data for this compound or a similar substrate be generated, it should be presented in a clear and structured format. The following table provides a template for summarizing key kinetic parameters.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Experimental Conditions |

| Enzyme Name (e.g., Thrombin) | This compound | Value | Value | Value | Value | Buffer (e.g., 50 mM Tris-HCl, pH 8.0), Temperature (e.g., 37°C), Ionic Strength |

| Enzyme Name (e.g., Trypsin) | This compound | Value | Value | Value | Value | Buffer (e.g., 50 mM Tris-HCl, pH 8.0), Temperature (e.g., 37°C), Ionic Strength |

General Experimental Protocol for Enzyme-Substrate Kinetic Analysis

The following is a detailed, generalized protocol for determining the kinetic parameters of an enzyme with a chromogenic pNA substrate. This protocol would need to be optimized for the specific enzyme and substrate under investigation.

3.1. Materials and Reagents

-

Purified Enzyme of Interest

-

Chromogenic Substrate (e.g., this compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5 - 8.5, containing 100 mM NaCl and 0.05% Tween-20)

-

Substrate Solvent (e.g., Dimethyl sulfoxide, DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or temperature-controlled plate reader

3.2. Experimental Procedure

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of the enzyme in a suitable buffer and store at -80°C. The final enzyme concentration in the assay will need to be determined empirically.

-

Prepare a high-concentration stock solution of the pNA substrate in 100% DMSO.

-

Prepare the assay buffer and ensure its pH is accurately adjusted at the desired experimental temperature.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of assay buffer to each well.

-

Prepare a serial dilution of the substrate stock solution in the assay buffer. It is recommended to test a wide range of substrate concentrations that bracket the expected Km value (e.g., 0.1 to 10 times the estimated Km).

-

Add a fixed amount of the enzyme solution to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL). Include control wells that lack the enzyme to measure any non-enzymatic substrate hydrolysis.

-

-

Data Acquisition:

-

Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes). The reaction should be monitored during the initial linear phase.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of pNA release can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically around 10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

Plot the initial velocity (V0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E]T, where [E]T is the total enzyme concentration.

-

Calculate the catalytic efficiency as kcat/Km.

-

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz can effectively illustrate experimental workflows and the logical relationships in enzyme kinetics.

Caption: A generalized workflow for determining enzyme kinetic parameters using a chromogenic substrate.

Caption: The basic steps of the Michaelis-Menten enzyme reaction mechanism.

Potential Signaling Pathways

Without knowing the specific enzyme that might act on this compound, it is impossible to depict a relevant signaling pathway. However, many proteases that recognize arginine at the P1 position (the residue preceding the cleavage site) are involved in critical physiological processes. For example, enzymes like thrombin, trypsin, and plasmin play roles in:

-

Blood Coagulation Cascade: A series of zymogen activations leading to the formation of a fibrin clot.

-

Fibrinolysis: The enzymatic breakdown of fibrin in blood clots.

-

Kallikrein-Kinin System: A system that contributes to inflammation, blood pressure control, and coagulation.

Should the target enzyme for this compound be identified, a specific signaling pathway diagram could be constructed. For instance, if the enzyme were thrombin, a diagram of the coagulation cascade would be appropriate.

Conclusion

While a detailed technical guide on the enzyme-substrate kinetics of this compound cannot be provided due to a lack of available data, this document offers a comprehensive framework for the characterization of such a substrate. The general protocols, data presentation formats, and workflow visualizations provided can serve as a valuable resource for researchers venturing into the study of novel enzyme-substrate interactions. The principles of enzyme kinetics are universal, and the methodologies described herein can be readily adapted to investigate the specific properties of this compound or any other chromogenic peptide substrate. Further research and empirical data are required to elucidate the specific kinetic profile of this particular substrate.

In-Depth Technical Guide: D-Leu-Thr-Arg-pNA and its Congeners as Chromogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of the chromogenic substrate D-Leu-Thr-Arg-pNA and its closely related analogs, such as Boc-Leu-Ser-Thr-Arg-pNA. These synthetic peptides are valuable tools for the enzymatic analysis of specific serine proteases, playing a critical role in research and drug development.

Core Mechanism of Action

The fundamental principle behind the utility of this compound and similar peptides lies in their function as specific substrates for certain proteolytic enzymes. The peptide sequence mimics the natural target sequence of a particular protease. The core of the detection method is the p-nitroanilide (pNA) group conjugated to the C-terminus of the peptide.

In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond C-terminal to the arginine residue, the chromogenic molecule p-nitroaniline (pNA) is released. Liberated pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity under appropriate conditions. This allows for the quantitative determination of enzyme kinetics.

Primary Enzymatic Targets

The peptide sequence Leu-Ser-Thr-Arg is recognized by the active site of APC, leading to the hydrolysis of the Arg-pNA bond. Other similar peptide-pNA substrates are widely used for assaying various proteases involved in coagulation and fibrinolysis, such as thrombin, plasmin, and Factor Xa.[3] The specificity of the substrate is determined by the amino acid sequence.

Quantitative Kinetic Data

Quantitative kinetic parameters define the efficiency and affinity of an enzyme for its substrate. While specific Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for the interaction of this compound or Boc-Leu-Ser-Thr-Arg-pNA with their target enzymes are not widely published, data for the fluorogenic analog, Boc-Leu-Ser-Thr-Arg-AMC , with Activated Protein C provides a valuable reference. The use of a fluorogenic 7-amino-4-methylcoumarin (AMC) group is an alternative to the chromogenic pNA group.

| Substrate | Enzyme | Km (μM) | kcat (s-1) |

| Boc-Leu-Ser-Thr-Arg-AMC | Activated Protein C | 3.3 x 10-4 M (or 330 µM) | 8.4 |

| Data obtained for the fluorogenic substrate Boc-LSTR-AMC.[4] |

Experimental Protocols

The following provides a generalized methodology for a chromogenic assay using a pNA-based substrate like Boc-Leu-Ser-Thr-Arg-pNA to measure the activity of an enzyme such as Activated Protein C.

Materials:

-

Purified enzyme (e.g., Activated Protein C)

-

Chromogenic substrate (e.g., Boc-Leu-Ser-Thr-Arg-pNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent like DMSO.

-

Prepare a series of dilutions of the enzyme in the assay buffer.

-

Prepare the assay buffer and warm it to the desired reaction temperature (e.g., 37°C).

-

-

Assay Execution:

-

To each well of a 96-well plate, add a defined volume of the assay buffer.

-

Add a small volume of the enzyme dilution to each well.

-

Pre-incubate the plate at the reaction temperature for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding a specific volume of the substrate stock solution to each well.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes).[2]

-

-

Data Analysis:

-

For each enzyme concentration, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the absorbance versus time plot.

-

The concentration of released pNA can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 8800 M-1cm-1 at 405 nm), c is the concentration, and l is the path length.

-

Plot the initial velocities against the substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

Visualizations

Signaling Pathway of Enzymatic Cleavage

Caption: Enzymatic cleavage of this compound by a serine protease.

Experimental Workflow for Chromogenic Assay

Caption: General workflow for a chromogenic enzyme assay using a pNA substrate.

References

An In-Depth Technical Guide to the Application of D-Leu-Thr-Arg-pNA for Serine Protease Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate D-Leu-Thr-Arg-pNA, its mechanism of action, and its application in the detection and quantification of serine protease activity. This document details the core principles of its use, experimental protocols, and the relevant biological pathways, with a focus on tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).

Introduction to this compound

This compound is a synthetic chromogenic substrate designed to be highly specific for certain serine proteases. It consists of a short peptide sequence (D-Leucine-Threonine-Arginine) covalently linked to a p-nitroaniline (pNA) molecule. The specificity of the substrate is determined by the peptide sequence, which mimics the natural cleavage sites of target proteases. This substrate is particularly useful for the kinetic analysis of enzymes such as tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA), key players in the fibrinolytic system.

Mechanism of Action

The fundamental principle behind the use of this compound lies in its ability to produce a quantifiable color change upon enzymatic cleavage.

-

Enzymatic Cleavage: In the presence of a target serine protease, the amide bond between the arginine (Arg) residue of the peptide and the p-nitroaniline (pNA) moiety is hydrolyzed.

-

Release of p-Nitroaniline (pNA): This cleavage releases free pNA into the solution.

-

Chromogenic Signal: While the intact substrate is colorless, the released pNA has a distinct yellow color and exhibits a strong absorbance of light at a specific wavelength.

-

Spectrophotometric Detection: The rate of pNA release, and therefore the rate of the enzymatic reaction, can be continuously monitored by measuring the increase in absorbance at or near 405-410 nm using a spectrophotometer or a microplate reader.[1][2] The rate of color formation is directly proportional to the activity of the serine protease in the sample.

Target Serine Proteases and Biological Context

This compound is primarily used to assay the activity of serine proteases involved in fibrinolysis, the biological process of breaking down fibrin clots.

Key Target Proteases: t-PA and u-PA

-

Tissue-type Plasminogen Activator (t-PA): A serine protease that plays a crucial role in dissolving blood clots. It catalyzes the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrin degradation.

-

Urokinase-type Plasminogen Activator (u-PA): Another important serine protease in the fibrinolytic system. Like t-PA, it activates plasminogen to plasmin. u-PA is also involved in other physiological and pathological processes, including cell migration and tissue remodeling.

The Fibrinolysis Signaling Pathway

The detection of t-PA and u-PA activity is critical for understanding the regulation of the fibrinolysis pathway. A simplified representation of this pathway is illustrated below.

Caption: The Fibrinolysis Signaling Pathway.

Quantitative Data

The efficiency of a protease in cleaving a substrate is characterized by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| Tissue Plasminogen Activator (t-PA) | Plasminogen | 65 | 0.06 | 9.2 x 102 |

Note: The kinetic parameters for the direct cleavage of this compound by t-PA and u-PA may differ from the values presented for plasminogen activation and would need to be determined experimentally.

Experimental Protocols

The following is a generalized protocol for a serine protease assay using this compound in a 96-well plate format. This protocol should be optimized for the specific enzyme and experimental conditions.

Materials and Reagents

-

This compound substrate

-

Purified serine protease (e.g., t-PA, u-PA) or biological sample containing the protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.01% Tween-20)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Experimental Workflow Diagram

Caption: General workflow for a serine protease assay.

Assay Procedure

-

Prepare Reagents:

-

Prepare the Assay Buffer and adjust the pH to the optimal range for the target protease.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute it to the desired working concentration in Assay Buffer. The final substrate concentration should ideally be around the Km value, if known, or determined empirically.

-

Prepare a stock solution of the serine protease in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the desired time course.

-

-

Assay Setup (96-well plate):

-

Add the appropriate volume of Assay Buffer to each well.

-

Add the this compound working solution to each well.

-

Include appropriate controls:

-

Blank: Assay Buffer and substrate, without enzyme.

-

Negative Control: A sample known not to contain the active protease.

-

Positive Control: A known concentration of the purified active protease.

-

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the reaction by adding the enzyme solution to each well. Mix gently by pipetting or using a plate shaker.

-

Immediately place the plate in a microplate reader pre-set to the same temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction: For each well, plot absorbance at 405 nm versus time. The initial rate of the reaction (V0) is the slope of the linear portion of this curve (ΔAbs/min).

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of pNA production.

Activity (mol/min) = (ΔAbs/min) / (ε * l)

Where:

-

ΔAbs/min is the rate of change in absorbance.

-

ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 8,800 M-1cm-1).[1]

-

l is the path length of the light through the sample in the well (in cm). This is typically provided by the microplate manufacturer or can be determined experimentally.

-

-

Determine Kinetic Parameters (Optional): To determine Km and Vmax, perform the assay with varying concentrations of the this compound substrate and a fixed concentration of the enzyme. Plot the initial reaction velocities (V0) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation.

Conclusion

This compound is a valuable tool for the sensitive and specific detection of serine proteases, particularly t-PA and u-PA. Its chromogenic properties allow for a straightforward and continuous spectrophotometric assay of enzyme activity. The detailed understanding of its mechanism and the application of standardized protocols are essential for obtaining accurate and reproducible results in research and drug development settings. The ability to quantify the activity of key enzymes in the fibrinolysis pathway provides critical insights into hemostasis and thrombosis, and offers a platform for the screening of potential therapeutic inhibitors or activators.

References

The Core of Protease Activity: An In-depth Technical Guide to p-Nitroanilide (pNA) Release Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of proteolytic enzyme activity is a cornerstone of biochemical research and a critical component of drug discovery and development. Among the various methodologies available, p-nitroanilide (pNA) release assays stand out for their simplicity, reliability, and adaptability. This chromogenic assay provides a continuous and quantitative method for monitoring the activity of a wide range of proteases, including serine proteases, cysteine proteases, and caspases. This technical guide offers a comprehensive overview of the principles, protocols, and applications of pNA release assays, tailored for professionals in the life sciences.

Core Principle: The Chromogenic Reaction

The p-nitroanilide release assay is based on a straightforward enzymatic reaction. A synthetic peptide substrate, specifically designed to be recognized and cleaved by the target protease, is chemically linked to a p-nitroaniline (pNA) molecule. In its conjugated form, the substrate is colorless. Upon enzymatic cleavage of the amide bond between the peptide and the pNA moiety, free p-nitroaniline is released into the solution. This liberated pNA has a distinct yellow color and a strong absorbance at a specific wavelength, typically between 405 and 410 nm. The rate of pNA release, and therefore the increase in absorbance, is directly proportional to the enzymatic activity of the protease.

Key Applications in Research and Drug Development

-

Enzyme Kinetics: pNA assays are instrumental in determining fundamental kinetic parameters of proteases, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This information is crucial for understanding the enzyme's substrate specificity and catalytic efficiency.

-

Inhibitor Screening: The assay is widely used in high-throughput screening (HTS) campaigns to identify and characterize potential protease inhibitors. By measuring the reduction in pNA release in the presence of test compounds, researchers can determine the potency of inhibitors, often expressed as the half-maximal inhibitory concentration (IC50).

-

Disease Diagnosis and Monitoring: Certain proteases serve as biomarkers for various diseases. pNA assays can be employed to measure the activity of these proteases in biological samples, aiding in diagnosis and monitoring of disease progression or treatment efficacy. For example, measuring thrombin activity is crucial in coagulation disorders.

-

Apoptosis Research: Caspases, a family of proteases central to the apoptotic process, are frequently studied using specific pNA substrates. These assays allow for the quantification of caspase activity, providing insights into the mechanisms of programmed cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used pNA substrates and the proteases they are designed to detect. These values are indicative and can vary depending on the specific assay conditions.

| Enzyme | Substrate | Km (µM) | Vmax (relative) | kcat/Km (M⁻¹s⁻¹) |

| Thrombin | Tos-Gly-Pro-Arg-pNA | 60 | 1.0 | 1.2 x 10⁵ |

| H-D-Phe-Pip-Arg-pNA | 9 | 1.0 | 1.1 x 10⁸[1][2] | |

| Bz-Phe-Val-Arg-pNA | 70 | 1.0 | 1.4 x 10⁵ | |

| Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 120[3] | 1.0 | - |

| Nα-Benzyloxycarbonyl-L-lysine-p-nitroanilide (Z-Lys-pNA) | 512[4] | 1.0 | 395 | |

| Chymotrypsin | N-Succinyl-Ala-Ala-Pro-Phe-pNA | 40 | 1.0 | 7.6 x 10⁴ |

| N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA) | - | - | - | |

| Caspase-3 | Ac-DEVD-pNA | - | - | - |

| Caspase-8 | Ac-IETD-pNA | - | - | - |

| Caspase-9 | Ac-LEHD-pNA | - | - | - |

| Factor Xa | Bz-Ile-Glu-Gly-Arg-pNA | >100[5] | - | 2 x 10⁶[5] |

| Parameter | Typical Value/Range | Notes |

| Wavelength of Measurement | 405 - 410 nm | Optimal wavelength for detecting free p-nitroaniline. |

| Molar Extinction Coefficient of pNA | 8,800 - 9,920 M⁻¹cm⁻¹ at 405 nm | Varies slightly with buffer conditions and pH. |

| Optimal pH | 7.0 - 8.5 | Enzyme-dependent; should be optimized for each protease. |

| Optimal Temperature | 25 - 37 °C | Enzyme-dependent; 37°C is common for mammalian enzymes. |

| Substrate Concentration | 0.1 - 10 x Km | For kinetic studies, a range of concentrations is used. For inhibitor screening, a concentration at or near the Km is often used. |

| Enzyme Concentration | Varies | Should be titrated to ensure a linear reaction rate over the desired time course. |

Experimental Protocols

General Protocol for Protease Activity Assay

This protocol provides a general framework for measuring protease activity using a pNA substrate in a 96-well plate format.

Materials:

-

Purified protease

-

pNA-conjugated peptide substrate

-

Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like CaCl₂ or DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve the pNA substrate in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

-

Dilute the protease to the desired concentration in cold assay buffer.

-

Prepare the assay buffer at the optimal pH for the target protease.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 25 µL of the diluted protease solution to the appropriate wells. Include a blank control with buffer instead of the enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate Reaction:

-

Add 25 µL of the pNA substrate solution (diluted to the desired final concentration in assay buffer) to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Plot the absorbance values against time for each well.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of pNA, c is the concentration of pNA produced, and l is the path length of the cuvette or well.

-

Protocol for Protease Inhibitor Screening

This protocol is designed to assess the inhibitory effect of compounds on protease activity.

Materials:

-

Same as the general protocol.

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Known inhibitor (positive control).

-

Solvent control (e.g., DMSO).

Procedure:

-

Prepare Reagents:

-

Prepare protease and substrate solutions as described in the general protocol.

-

Prepare serial dilutions of the test compounds and the known inhibitor.

-

-

Assay Setup:

-

Add 40 µL of assay buffer to each well.

-

Add 10 µL of the serially diluted test compounds, known inhibitor, or solvent control to the appropriate wells.

-

Add 25 µL of the diluted protease solution to each well.

-

Pre-incubate the plate at the desired temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate and Monitor Reaction:

-

Initiate the reaction by adding 25 µL of the pNA substrate solution.

-

Measure the absorbance at 405 nm over time as described in the general protocol.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Protocol for Caspase-3 Activity Assay in Cell Lysates

This protocol is adapted for measuring the activity of executioner caspase-3 in apoptotic cells.

Materials:

-

Cell culture inducing apoptosis and a negative control.

-

Cell lysis buffer.

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Assay buffer containing DTT.

Procedure:

-

Cell Lysis:

-

Induce apoptosis in your cell line of interest.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Prepare a reaction mix containing assay buffer, DTT (to a final concentration of 10 mM), and the caspase-3 substrate (e.g., 200 µM final concentration).

-

-

Reaction and Measurement:

-

Add 50 µL of the reaction mix to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Compare the absorbance values of the apoptotic samples to the non-induced controls to determine the fold-increase in caspase-3 activity.

-

Visualizing the Core Concepts

Experimental Workflow

The following diagram illustrates the general workflow of a p-nitroanilide release assay for enzyme activity measurement and inhibitor screening.

Caption: General workflow of a pNA release assay.

Signaling Pathways

pNA assays are crucial for studying enzymes involved in key signaling pathways. Below are simplified diagrams of the coagulation cascade and the intrinsic and extrinsic apoptosis pathways.

Coagulation Cascade

This pathway highlights the central role of thrombin, a serine protease frequently assayed using pNA substrates.

Caption: Simplified Coagulation Cascade.

Apoptosis Pathways

These pathways illustrate the roles of initiator and executioner caspases, which can be monitored using specific pNA substrates.

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Conclusion

p-Nitroanilide release assays represent a robust and versatile tool for the study of proteolytic enzymes. Their ease of use, high sensitivity, and adaptability to high-throughput formats make them indispensable in both basic research and industrial drug discovery settings. By understanding the core principles and mastering the experimental protocols outlined in this guide, researchers can effectively leverage pNA assays to advance their understanding of protease function and to accelerate the development of novel therapeutics.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromogenic Substrate D-Leu-Thr-Arg-pNA: A Technical Guide for Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of synthetic chromogenic substrates has revolutionized the study of coagulation and other proteolytic systems. These tools provide a quantitative measure of enzyme activity, crucial for basic research, clinical diagnostics, and drug development. This technical guide focuses on the peptide substrate D-Leu-Thr-Arg-pNA, detailing its known specificities and providing a framework for its potential application in protease assays. While initially queried in the context of coagulation factor assays, current evidence points to its primary utility as a substrate for specific human tryptases. This document will clarify its established role and offer guidance on the principles of chromogenic assays for researchers exploring protease activity.

Chemical and Physical Properties of this compound

The peptide this compound is a synthetic chromogenic substrate designed for the spectrophotometric measurement of protease activity. Its structure consists of a tripeptide sequence (D-Leucine - Threonine - Arginine) covalently linked to a p-nitroaniline (pNA) molecule.

| Property | Value |

| Full Name | H-D-Leu-Thr-Arg-pNA |

| CAS Number | 122630-72-2 |

| Molecular Formula | C₂₂H₃₆N₈O₆ |

| Molecular Weight | 508.6 g/mol |

| Appearance | Typically a lyophilized powder |

| Solubility | Soluble in water or aqueous buffers |

The core principle of this and other pNA-based substrates is the enzymatic cleavage of the amide bond between the C-terminal arginine and the pNA group. This cleavage releases the p-nitroaniline molecule, which has a distinct yellow color and a strong absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under specific assay conditions.

Substrate Specificity

Commercially available data indicates that H-D-Leu-Thr-Arg-pNA is a substrate for:

-

Recombinant Human Tryptase ε (PRSS22) [1]

-

Recombinant Human Transmembrane Tryptase (TMT/Tryptase γ) [1]

Tryptases are trypsin-like serine proteases predominantly found in the secretory granules of mast cells. They play a role in inflammation and allergic responses. It is important to note that, based on currently available scientific literature and supplier information, This compound is not a documented substrate for the common proteases of the coagulation cascade , such as thrombin, Factor Xa, or plasmin. Researchers seeking to assay coagulation factors should select substrates with established specificity for those enzymes.

Principles of Chromogenic Coagulation Assays

Chromogenic assays are a cornerstone of hemostasis research and diagnostics. They rely on the principle of a specific protease in the coagulation cascade cleaving a synthetic substrate that mimics the natural cleavage site of that protease. This cleavage releases a chromophore, most commonly p-nitroaniline (pNA).

The general workflow involves combining a plasma sample (or a purified enzyme) with reagents that activate a specific coagulation factor. This activated factor then cleaves the chromogenic substrate, and the rate of color development is measured using a spectrophotometer. This rate is proportional to the activity of the coagulation factor in the sample.

Experimental Protocols

While a specific protocol for this compound in coagulation factor assays cannot be provided due to the lack of evidence for this application, a general protocol for a chromogenic protease assay is presented below. This can be adapted for screening the activity of various proteases against this substrate.

General Protocol for a Chromogenic Protease Assay

1. Reagent Preparation:

- Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

- Substrate Stock Solution: Dissolve H-D-Leu-Thr-Arg-pNA in the assay buffer to a concentration of 1-10 mM. Store in aliquots at -20°C.

- Enzyme Solution: Prepare a stock solution of the purified protease in the assay buffer. The final concentration will need to be optimized for the specific enzyme and assay conditions.

2. Assay Procedure (96-well plate format):

- Add 180 µL of assay buffer to each well.

- Add 10 µL of the enzyme solution to the appropriate wells. Include wells with buffer only as a blank control.

- Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

- To initiate the reaction, add 10 µL of the substrate stock solution to all wells.

- Immediately place the plate in a microplate reader capable of measuring absorbance at 405 nm.

- Record the absorbance at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

3. Data Analysis:

- For each well, plot absorbance at 405 nm against time.

- Determine the initial rate of reaction (V₀) from the linear portion of the curve (ΔAbs/min).

- Subtract the rate of the blank control from the rates of the enzyme-containing wells.

- Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

Data Presentation

As no quantitative data for the interaction of this compound with coagulation factors is available, a comparative table of other well-characterized chromogenic substrates is provided for context.

| Substrate | Target Protease | Km (µM) |

| S-2238 (H-D-Phe-Pip-Arg-pNA) | Thrombin | 1.3 - 3.6 |

| Chromozym TH (Tos-Gly-Pro-Arg-pNA) | Thrombin | 3.6 - 4.2 |

| S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | Factor Xa | ~800 |

| S-2251 (H-D-Val-Leu-Lys-pNA) | Plasmin | 355 |

Note: Km values can vary depending on assay conditions (pH, temperature, ionic strength).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The classical model of the coagulation cascade.

Caption: General workflow for a chromogenic protease assay.

Caption: Mechanism of chromogenic substrate cleavage.

Conclusion

This compound is a valuable tool for researchers studying specific human tryptases. While its name and structure are suggestive of substrates used in hemostasis research, there is currently no evidence to support its use for the assay of classical coagulation factors. For scientists and drug development professionals in the field of coagulation, a thorough understanding of substrate specificity is paramount. The principles and general protocols outlined in this guide provide a solid foundation for the application of chromogenic assays in protease research, emphasizing the importance of selecting the appropriate substrate for the enzyme of interest to ensure accurate and reliable results.

References

An In-depth Technical Guide to the Chromogenic Substrate D-Leu-Thr-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Leu-Thr-Arg-pNA is a synthetic chromogenic peptide substrate designed for the sensitive and specific measurement of certain serine protease activities. Initially miscategorized in some contexts as a kallikrein substrate, recent findings have identified it as a substrate for recombinant human tryptase ε (PRSS22) and transmembrane tryptase γ (TMT). This guide provides a comprehensive overview of this compound, including its biochemical properties, a detailed experimental protocol for its use in enzymatic assays, and visualizations of the underlying biochemical and experimental processes.

Biochemical Properties and Mechanism of Action

This compound is a tripeptide composed of D-Leucine, Threonine, and Arginine, with a p-nitroaniline (pNA) group covalently attached to the C-terminus of Arginine. The presence of the D-amino acid (D-Leucine) at the P3 position can confer resistance to degradation by some proteases and provide specificity.

The fundamental principle of its use in enzymatic assays lies in the chromogenic properties of the pNA group. In its peptide-bound form, pNA is colorless. However, upon enzymatic cleavage of the amide bond between Arginine and pNA by a target protease, free pNA is released. This liberated pNA has a distinct yellow color, with a maximum absorbance at 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity under appropriate assay conditions.

Signaling Pathway of Enzymatic Cleavage

The enzymatic reaction can be depicted as a single-step proteolytic cleavage event.

Caption: Enzymatic cleavage of this compound by tryptase.

Quantitative Data

| Property | Value | Reference |

| Full Name | D-Leucine-Threonine-Arginine-p-nitroanilide | - |

| Abbreviation | This compound | - |

| CAS Number | 122630-72-2 | |

| Molecular Formula | C₂₂H₃₆N₈O₆ | |

| Molecular Weight | 508.57 g/mol | - |

| Target Enzymes | Recombinant human tryptase ε (PRSS22), Transmembrane tryptase γ (TMT) | - |

| Detection Wavelength | 405 nm | - |

Experimental Protocols

The following is a generalized protocol for the determination of tryptase activity using this compound. This protocol should be optimized for the specific experimental conditions, including the enzyme concentration, substrate concentration, and buffer composition.

Materials

-

This compound substrate

-

Recombinant human tryptase ε or transmembrane tryptase γ

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Tween 20)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates (clear, flat-bottom)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

-

Dilute the enzyme stock to the desired working concentration in the assay buffer immediately before use. Keep the enzyme on ice.

-

Prepare a series of substrate dilutions in the assay buffer to determine the optimal concentration or for kinetic studies.

-

-

Assay Setup:

-

Add a defined volume of the assay buffer to each well of the 96-well plate.

-

Add the enzyme solution to the appropriate wells. Include wells without the enzyme as a control for substrate auto-hydrolysis.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.

-

-

Initiation of the Reaction:

-

Add the this compound substrate solution to each well to initiate the enzymatic reaction.

-

-

Measurement of Absorbance:

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. Readings can be taken at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 10-30 minutes). The reaction should be monitored in the linear range of product formation.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot. The rate is typically expressed as the change in absorbance per unit of time (ΔA/min).

-

To convert the rate of absorbance change to the rate of product formation, the Beer-Lambert law (A = εcl) can be used, where A is the absorbance, ε is the molar extinction coefficient of pNA at 405 nm (approximately 10,600 M⁻¹cm⁻¹), c is the concentration of pNA, and l is the path length of the light in the well.

-

For kinetic studies, plot the reaction rate (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical chromogenic assay using this compound.

Caption: General experimental workflow for a tryptase assay.

Applications in Research and Drug Development

The use of this compound as a substrate for tryptase ε and γ opens up possibilities for studying the roles of these enzymes in various physiological and pathological processes. Tryptases are implicated in allergic and inflammatory conditions, making them attractive targets for drug development. This substrate can be a valuable tool in:

-

High-throughput screening (HTS): For the discovery of novel inhibitors of tryptase ε and γ.

-

Enzyme characterization: To study the biochemical properties and substrate specificity of these tryptases.

-

Diagnostic development: As a component of assays to measure tryptase activity in biological samples, although its clinical utility would require further validation.

Conclusion

This compound is a specific chromogenic substrate for human tryptase ε and transmembrane tryptase γ. Its use in a straightforward spectrophotometric assay allows for the reliable measurement of the activity of these enzymes. While specific kinetic data for this substrate-enzyme pair is not widely published, the provided generalized protocol offers a solid foundation for researchers to characterize these interactions and to screen for potential inhibitors. The continued investigation into substrates like this compound will be instrumental in advancing our understanding of the roles of tryptases in health and disease and in the development of novel therapeutic interventions.

Measuring Plasmin Activity: A Technical Guide Using the Chromogenic Substrate D-Val-Leu-Thr-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of measuring plasmin activity utilizing the specific chromogenic substrate, D-Leu-Thr-Arg-pNA. This document details the underlying principles, experimental protocols, and data interpretation for researchers and professionals in drug development.

Introduction to Plasmin and Its Measurement

Plasmin is a crucial serine protease in the bloodstream that plays a pivotal role in fibrinolysis, the process of dissolving fibrin blood clots.[1][2] The inactive zymogen, plasminogen, is converted to active plasmin by plasminogen activators like tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[2][3][4][5] The activity of plasmin is tightly regulated by inhibitors, primarily α2-antiplasmin.[3][5] Dysregulation of plasmin activity is implicated in various pathological conditions, including thrombosis and cancer metastasis, making its accurate measurement critical in research and drug development.

The use of chromogenic substrates provides a simple and sensitive method for quantifying plasmin activity.[6] These substrates are synthetic peptides that mimic the natural cleavage site of plasmin in fibrin. One such substrate is D-Val-Leu-Lys-pNA, also known as S-2251.[7][8][9] When cleaved by plasmin, the p-nitroanilide (pNA) moiety is released, resulting in a yellow color that can be quantified spectrophotometrically at 405 nm.[1][9] The rate of pNA release is directly proportional to the plasmin activity in the sample.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the interaction of human plasmin with the chromogenic substrate D-Val-Leu-Lys-pNA (S-2251). These values are essential for designing and interpreting kinetic assays.

| Parameter | Value | Conditions | Reference |

| Michaelis-Menten Constant (Km) | 3 x 10-4 mol/L | 37°C in 0.05 mol/L Tris buffer, pH 7.4, I=0.5 | [10] |

| Maximum Velocity (Vmax) | 0.5 x 10-6 mol/min per CU | 37°C in 0.05 mol/L Tris buffer, pH 7.4, I=0.5 | [10] |

| Molecular Weight | 551.6 g/mol (as dihydrochloride salt) | N/A | [7][8] |

| Molar Extinction Coefficient (ε) of pNA | 1.27 x 104 mol-1 L cm-1 | at 316 nm | [10] |

Experimental Protocol: Chromogenic Plasmin Activity Assay

This section provides a detailed methodology for measuring plasmin activity using D-Val-Leu-Lys-pNA.

3.1. Materials and Reagents

-

Human Plasmin (or sample containing plasmin)

-

D-Val-Leu-Lys-pNA dihydrochloride (e.g., S-2251)

-

Tris Buffer (0.05 M, pH 7.4)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Incubator or thermostatted microplate reader set to 37°C

-

Purified water

3.2. Reagent Preparation

-

Tris Buffer (0.05 M, pH 7.4): Prepare a 0.05 M solution of Tris base in purified water. Adjust the pH to 7.4 at 37°C using HCl.

-

Substrate Stock Solution (e.g., 3 mM): Dissolve D-Val-Leu-Lys-pNA dihydrochloride in purified water to a final concentration of 3 mM. This stock solution is stable for at least 6 months when stored at 2-8°C.[10]

-

Plasmin Standard Solutions: Prepare a series of plasmin dilutions in Tris buffer to generate a standard curve. The concentration range will depend on the expected activity in the samples.

-

Working Substrate Solution: Dilute the substrate stock solution in Tris buffer to the desired final concentration for the assay. A common starting point is a concentration equal to or greater than the Km value (e.g., 0.3 mM or higher).

3.3. Assay Procedure

-

Pre-warm Reagents: Bring all reagents and the microplate to 37°C.

-

Pipette Reagents:

-

Add 50 µL of Tris buffer to each well.

-

Add 25 µL of the plasmin standard or sample to the appropriate wells.

-

Include a blank control containing 75 µL of Tris buffer.

-

-

Pre-incubation: Incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Add 25 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for a period of 10-30 minutes.

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min) for each well using the linear portion of the kinetic curve.

-

Subtract the ΔA/min of the blank from the ΔA/min of the standards and samples.

-

Plot the corrected ΔA/min for the plasmin standards against their known concentrations to generate a standard curve.

-

Determine the plasmin activity in the unknown samples by interpolating their corrected ΔA/min values on the standard curve.

-

Visualizations

4.1. Plasminogen Activation Signaling Pathway

The following diagram illustrates the key components and interactions within the plasminogen activation system.

Caption: Plasminogen activation pathway showing activators and inhibitors.

4.2. Experimental Workflow for Plasmin Activity Measurement

This diagram outlines the step-by-step workflow for the chromogenic plasmin activity assay.

Caption: Workflow for the chromogenic plasmin activity assay.

References

- 1. D-Val-Leu-Lys-pNA (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]

- 2. Plasminogen activator - Wikipedia [en.wikipedia.org]

- 3. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Simple, sensitive method for measuring plasmin and plasminogen activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-2251™ | Chromogenic Substrates - Plasmin [coachrom.com]

- 8. CHROMOGENIC SUBSTRATE S-2251™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 9. caymanchem.com [caymanchem.com]

- 10. endotell.ch [endotell.ch]

An In-depth Technical Guide to the Urokinase Substrate D-Leu-Thr-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate D-Leu-Thr-Arg-pNA, designed for the enzymatic analysis of urokinase (urokinase-type plasminogen activator, uPA). This document details the substrate's biochemical properties, the enzymatic reaction it undergoes, and provides a representative protocol for its use in urokinase activity assays. Furthermore, it explores the broader context of urokinase signaling pathways, offering valuable insights for researchers in fibrinolysis, cancer biology, and drug discovery.

Introduction to Urokinase and Chromogenic Substrates

Urokinase is a pivotal serine protease in the fibrinolytic system, primarily responsible for the conversion of the zymogen plasminogen into the active enzyme plasmin.[1][2] Plasmin, in turn, degrades fibrin clots, playing a crucial role in thrombolysis.[1][2] Beyond its function in dissolving blood clots, urokinase and its receptor (uPAR) are implicated in a variety of physiological and pathological processes, including cell migration, tissue remodeling, angiogenesis, and tumor metastasis.

Chromogenic substrates, such as this compound, are synthetic oligopeptides designed to mimic the natural cleavage sites of specific proteases. These substrates are conjugated to a chromophore, typically p-nitroaniline (pNA). When the enzyme cleaves the peptide bond, the pNA is released, resulting in a measurable change in absorbance, most commonly at 405 nm.[2][3] This colorimetric change allows for the sensitive and quantitative determination of enzymatic activity.

Biochemical Properties and Mechanism of Action

This compound is a synthetic tripeptide composed of D-Leucine, Threonine, and Arginine, with a p-nitroaniline group attached to the C-terminus of Arginine. The specificity of urokinase for this substrate is dictated by the amino acid sequence, with the enzyme recognizing and cleaving the peptide bond C-terminal to the Arginine residue.

The enzymatic reaction proceeds as follows:

This compound + Urokinase → D-Leu-Thr-Arg + p-nitroaniline

The release of the yellow-colored p-nitroaniline can be continuously monitored spectrophotometrically, providing a real-time measurement of urokinase activity. The rate of pNA release is directly proportional to the concentration of active urokinase in the sample.

Quantitative Data

| Substrate Name | Enzyme | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Pyro-Glu-Gly-Arg-pNA (S-2444) | High Molecular Weight Urokinase | 210 | 14.8 | [1] |

| Pyro-Glu-Gly-Arg-pNA (S-2444) | Low Molecular Weight Urokinase | 230 | 14.2 | [1] |

| H-D-Ile-Pro-Arg-pNA (S-2288) | High Molecular Weight Urokinase | 1100 | 10.7 | [1] |

| H-D-Ile-Pro-Arg-pNA (S-2288) | Low Molecular Weight Urokinase | 910 | 17.5 | [1] |

| H-Glu-Gly-Arg-pNA (S-2227) | High Molecular Weight Urokinase | 1100 | 5.8 | [1] |

| H-Glu-Gly-Arg-pNA (S-2227) | Low Molecular Weight Urokinase | 1200 | 11.1 | [1] |

Note: The kinetic parameters presented above are for different chromogenic substrates and should be used as a comparative guide. Optimal substrate concentration for an assay using this compound should be determined empirically, typically by performing a substrate titration to ensure substrate saturation for Vmax measurements.

Experimental Protocols

The following is a representative protocol for a direct chromogenic assay of urokinase activity using this compound. This protocol can be adapted for use in various sample types, including purified enzyme preparations, cell culture supernatants, and biological fluids.

Materials:

-

Purified urokinase or sample containing urokinase activity

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)

-